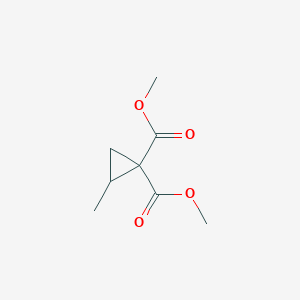
1,1-Dimethyl 2-methylcyclopropane-1,1-dicarboxylate
Cat. No. B2962000
Key on ui cas rn:
97935-32-5
M. Wt: 172.18
InChI Key: ZVMMUSUTUJIKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05510509
Procedure details


The apparatus described in Example 1 was charged successively with 132.1 g dimethyl malonate (1.0 mol), 166 g (1.2 mols) finely comminuted potassium carbonate, 339 g 1,2-dichloropropane (3.0 mols) and 250 ml of dimethylformamide. While stirring vigorously, the reaction mixture was heated to 118° C., and the reaction temperature was increased to 125° C. over a period of 15 hours. While releasing carbon dioxide, the reaction mixture distilled off as an azeotrope which was separated into dichloropropane and water in the phase separator and was then drained. Flash distillation was used to separate the salts and high boiling components, and the distillate was separated by way of a column into the fractions 1,2-dichloropropane, dimethylformamide and 1,1-dicarbomethoxy-2-methylcyclopropane. The target product distilled over at 78° C./14 mbar and was identified by means of H-NMR as the desired target product.





Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:17][CH:18](Cl)[CH3:19].C(=O)=O>CN(C)C=O>[C:3]([C:2]1([C:1]([O:8][CH3:9])=[O:7])[CH2:17][CH:18]1[CH3:19])([O:5][CH3:6])=[O:4] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
132.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
339 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(C)Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
118 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
While stirring vigorously
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction temperature was increased to 125° C. over a period of 15 hours
|
|
Duration
|
15 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the reaction mixture distilled off as an azeotrope which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated into dichloropropane and water in the phase separator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Flash distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the salts and high boiling components
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the distillate was separated by way of a column into the fractions 1,2-dichloropropane, dimethylformamide and 1,1-dicarbomethoxy-2-methylcyclopropane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The target product distilled over at 78° C./14 mbar
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=O)(OC)C1(C(C1)C)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
